molecular formula C14H16O6 B14557228 4-(3,4,5-Trimethoxybenzoyl)oxolan-2-one CAS No. 62096-82-6

4-(3,4,5-Trimethoxybenzoyl)oxolan-2-one

Cat. No.: B14557228
CAS No.: 62096-82-6
M. Wt: 280.27 g/mol
InChI Key: FCGMAPXOUWVUMV-UHFFFAOYSA-N
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Description

4-(3,4,5-Trimethoxybenzoyl)oxolan-2-one is a chemical compound with the molecular formula C₁₄H₁₆O₆ and a molecular weight of 280.273 g/mol This compound is known for its unique structure, which includes a trimethoxybenzoyl group attached to an oxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trimethoxybenzoyl)oxolan-2-one typically involves the reaction of 3,4,5-trimethoxybenzoic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with dihydrofuran in the presence of a base, such as pyridine, to yield the desired product . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trimethoxybenzoyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The trimethoxybenzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(3,4,5-Trimethoxybenzoyl)oxolan-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trimethoxybenzoyl)oxolan-2-one involves its interaction with specific molecular targets. The trimethoxybenzoyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions disrupt cellular processes, leading to anti-cancer and anti-microbial effects. The compound also affects signaling pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4,5-Trimethoxybenzoyl)oxolan-2-one stands out due to its unique combination of the trimethoxybenzoyl group and the oxolan-2-one ring. This structure imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

62096-82-6

Molecular Formula

C14H16O6

Molecular Weight

280.27 g/mol

IUPAC Name

4-(3,4,5-trimethoxybenzoyl)oxolan-2-one

InChI

InChI=1S/C14H16O6/c1-17-10-4-8(5-11(18-2)14(10)19-3)13(16)9-6-12(15)20-7-9/h4-5,9H,6-7H2,1-3H3

InChI Key

FCGMAPXOUWVUMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2CC(=O)OC2

Origin of Product

United States

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